molecular formula C21H19N3O3S B2915141 (Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868369-91-9

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2915141
CAS No.: 868369-91-9
M. Wt: 393.46
InChI Key: OYAFIEJUVBVCPL-DQRAZIAOSA-N
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Description

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule belonging to the class of N-heterocyclic compounds incorporating a benzothiazole scaffold. This compound is related to other succinimide derivatives that have shown a broad spectrum of biological activities in research settings, including potential anticonvulsant and cell culture enhancement properties . Compounds with this hybrid structure, which combine a pyrrolidine-2,5-dione (succinimide) core with other pharmacophores like benzothiazole, are of significant interest in multidisciplinary research for developing novel therapeutic agents . Researchers are exploring these structures for their potential multi-target mechanisms of action, which is particularly advantageous for complex diseases . Furthermore, structural analogs have been investigated for their utility in improving bioproduction processes, such as increasing monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures . This product is intended for research and laboratory use only. It is not designed or approved for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12-9-13(2)19-16(10-12)23(3)21(28-19)22-20(27)14-5-4-6-15(11-14)24-17(25)7-8-18(24)26/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAFIEJUVBVCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C₁₄H₁₆N₂O₃S
  • Molecular Weight : 308.36 g/mol
  • CAS Number : 55750-63-5

The structure includes a pyrrolidine moiety and a benzothiazole derivative, which are known for their diverse biological activities.

Research indicates that compounds with similar structural features often interact with various biological targets:

  • Serotonin Receptors : Compounds containing benzothiazole structures have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial in modulating mood and anxiety. These interactions suggest potential antidepressant properties .
  • VEGFR-2 Inhibition : The compound may also inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy due to its role in angiogenesis. Inhibiting this receptor can suppress tumor growth by limiting blood supply .

Antidepressant Activity

Studies have demonstrated that derivatives of benzothiazole exhibit significant antidepressant-like effects. For instance, compounds similar to this compound have shown high binding affinities at serotonin receptors, leading to reduced immobility times in forced swimming tests (FST) and tail suspension tests (TST), indicating potential efficacy in treating depression .

Anticancer Properties

The compound's structural components suggest it may act as an antiproliferative agent. In vitro studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves the activation of caspase pathways and inhibition of VEGFR-2 kinase activity, leading to reduced viability of cancer cells .

Case Studies

  • Antidepressant Evaluation : A study synthesized several benzothiazole derivatives and evaluated their antidepressant activity through behavioral tests in rodents. The results indicated that certain derivatives significantly decreased immobility time compared to control groups, suggesting strong antidepressant-like effects .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related compounds against human cancer cell lines. The lead compound exhibited an IC50 value comparable to known chemotherapeutics like sorafenib, demonstrating its potential as a candidate for further development in cancer therapies .

Data Summary

Biological Activity Target Mechanism Effectiveness
Antidepressant5-HT1A / 5-HT2AReceptor bindingReduced immobility in FST/TST
AnticancerVEGFR-2Inhibition of angiogenesisInduced apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Substituent Comparison
Compound Name Benzothiazole Substituents Additional Functional Groups Configuration
Target Compound 3,5,7-trimethyl 2,5-dioxopyrrolidin-1-yl, benzamide Z
STING Agonist () 6-carbamoyl, 4-(3-hydroxypropoxy) Pyridinamine, oxazole Z/E mixed
I6 () 3-methyl Quinolinium iodide, hydroxystyryl Z

Key Observations :

  • The 3,5,7-trimethyl groups in the target compound increase steric bulk and lipophilicity compared to the mono-methyl or hydroxypropoxy substituents in analogues .

Key Observations :

  • The moderate yields (~55–63%) in analogues suggest challenges in stabilizing reactive intermediates during benzothiazole conjugation .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) Notable Spectral Data
Target Compound Not reported
Tetrahydroimidazo Derivative () 215–217 $ ^1H $ NMR: δ 7.8–8.2 (aromatic H); IR: 1720 cm$ ^{-1} $ (C=O)
STING Agonist () Not reported $ ^1H $ NMR (DMSO): δ 6.5–8.1 (aromatic H)

Key Observations :

  • The absence of melting point data for the target compound limits direct comparisons. However, analogues with carboxamide groups (e.g., ) exhibit high melting points (>200°C), likely due to strong intermolecular hydrogen bonding .
  • $ ^1H $ NMR shifts in the aromatic region (δ 6.5–8.5) are consistent across benzothiazole derivatives, reflecting similar electronic environments .

Q & A

Q. Tables for Key Data

Table 1 : Comparative NMR Data for (Z)-Isomer vs. Byproducts

Proton Environment(Z)-Isomer (δ, ppm)Byproduct (δ, ppm)
Benzothiazole CH₃2.34 (s, 3H)2.40 (s, 3H)
Dioxopyrrolidinyl CH₂3.12–3.25 (m, 4H)3.30–3.45 (m, 4H)
Benzamide NH10.21 (s, 1H)Absent

Table 2 : Optimized Reaction Conditions via DoE

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)204025
Catalyst Loading (mol%)51510
Reaction Time (hrs)122418

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